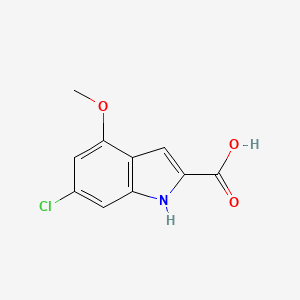

6-chloro-4-methoxy-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTMCWOYEZEPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=C(N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid

Introduction

6-chloro-4-methoxy-1H-indole-2-carboxylic acid is a substituted indole derivative of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a ubiquitous motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern of a chloro group at the 6-position, a methoxy group at the 4-position, and a carboxylic acid at the 2-position imparts unique physicochemical properties that can be exploited for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and well-established synthetic route to this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Strategic Approach to Synthesis

The synthesis of polysubstituted indoles can be approached through various classical and modern synthetic methodologies. For the specific target of this compound, two primary retrosynthetic disconnections are most logical: the Fischer indole synthesis and the Reissert indole synthesis. While the Fischer approach, potentially in combination with a Japp-Klingemann reaction to form the key hydrazone intermediate, is a viable option, the Reissert indole synthesis offers a more direct and often higher-yielding pathway to indole-2-carboxylic acids.

This guide will focus on the Reissert indole synthesis , a powerful method for the preparation of indoles and their derivatives from ortho-nitrotoluenes.[1][2][3] The key advantages of this strategy include the ready availability of starting materials and the direct installation of the carboxylic acid functionality at the 2-position of the indole ring.

The Reissert Indole Synthesis: A Mechanistic Overview

The Reissert indole synthesis proceeds in two main stages:

-

Condensation: An ortho-nitrotoluene derivative is condensed with diethyl oxalate in the presence of a strong base, typically an alkoxide, to form an ethyl o-nitrophenylpyruvate intermediate.[1]

-

Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced to an amine, which undergoes spontaneous intramolecular cyclization (a condensation reaction) onto the adjacent ketone, followed by dehydration to afford the aromatic indole-2-carboxylic acid.[1][3]

The overall transformation is a powerful demonstration of tandem reaction design, where multiple bonds are formed in a sequential and efficient manner.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the Reissert synthesis of this compound.

Sources

physicochemical properties of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methoxy-1H-indole-2-carboxylic Acid

Foreword: A Molecule of Interest

Indole-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, appearing in compounds targeting a wide array of biological processes, from antiviral to neuroprotective applications.[1] The specific compound, this compound, combines several key features: a reactive carboxylic acid handle, a classic indole core, and specific halogen and methoxy substitutions on the benzene ring that can significantly modulate its electronic properties, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of its physicochemical properties, offering both established data and predictive insights grounded in the analysis of structurally related analogs. It is designed for researchers in drug discovery and chemical synthesis who require a deep, functional understanding of this molecule.

Core Molecular Identity

The foundational step in characterizing any compound is to establish its unambiguous identity. The structural and chemical identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1782640-77-0 | [2] |

| Molecular Formula | C₁₀H₈ClNO₃ | [2] |

| Molecular Weight | 225.63 g/mol | [2] |

| Canonical SMILES | COC1=CC2=C(C=C1Cl)C=C(N2)C(=O)O | - |

| Purity (Typical) | ≥95% | [2] |

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively published. Therefore, we present a table summarizing its core properties, leveraging data from closely related analogs to provide well-grounded estimations. The rationale for these estimations is based on the predictable electronic and steric effects of the chloro and methoxy substituents on the indole-2-carboxylic acid core.

| Property | Estimated/Predicted Value | Rationale & Comparative Data |

| Appearance | White to beige crystalline solid | The parent indole and its simple derivatives are typically crystalline solids.[3][4] |

| Melting Point (°C) | >200 (with decomposition) | Indole-2-carboxylic acid melts at 202-206 °C. Substituents can increase melting point due to altered crystal packing and intermolecular forces. |

| Boiling Point (°C) | >330 (Predicted) | The related 6-chloro-4-methoxyindole (lacking the carboxyl group) has a predicted boiling point of 333.9°C.[4] The carboxylic acid will significantly increase this value. |

| pKa | ~3.5 - 4.5 | The pKa of a carboxylic acid is influenced by substituents. Electron-withdrawing groups like chlorine lower the pKa (increase acidity).[5] This is a critical parameter for solubility and biological activity. |

| logP (Octanol/Water) | ~2.5 - 3.0 | The parent 6-chloro-4-methoxyindole has a calculated XLogP3 of 2.6.[4] The carboxylic acid group will modulate this value, but the overall molecule retains significant lipophilicity. |

| Aqueous Solubility | Poorly soluble | Indole-2-carboxylic acid has low water solubility.[3] The chloro and methoxy groups increase lipophilicity, likely further reducing aqueous solubility at neutral pH. Solubility is expected to increase significantly in basic conditions. |

Spectroscopic Profile: Deciphering the Structure

The structural elucidation of a novel or sparsely documented compound relies heavily on spectroscopic analysis. Based on the known spectral properties of indole derivatives, we can predict the key features for this compound.[6][7]

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to show distinct signals for each proton. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing chloro and carboxylic acid groups.

-

Indole N-H: A broad singlet, typically downfield (>11.0 ppm), due to the acidic nature of this proton.[6]

-

Carboxylic Acid O-H: A very broad singlet, often not observed or far downfield, depending on solvent and concentration.

-

Aromatic Protons (H3, H5, H7): These will appear in the aromatic region (δ 7.0-8.0 ppm). The H3 proton on the pyrrole ring is typically a singlet around δ 7.2 ppm. The H5 and H7 protons on the benzene ring will appear as singlets, with their precise shifts determined by the combined electronic effects of the C4-methoxy and C6-chloro substituents.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm.[8]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR provides a map of the carbon skeleton.

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl will be the most downfield signal, typically in the δ 160-165 ppm range.[8]

-

Aromatic Carbons: A series of signals between δ 100-140 ppm. The carbon bearing the methoxy group (C4) and the carbon bearing the chloro group (C6) will be significantly shifted.

-

Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is invaluable for identifying key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer common in carboxylic acids.[9][10]

-

N-H Stretch (Indole): A moderate, sharp peak around 3400 cm⁻¹.[6]

-

C=O Stretch (Carbonyl): A very strong, sharp absorption in the range of 1680-1710 cm⁻¹, indicative of a conjugated carboxylic acid.[9]

-

C-O Stretch & O-H Bend: Bands in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively.[9]

-

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z 225 (for ³⁵Cl) and a smaller peak at m/z 227 (for ³⁷Cl) in an approximate 3:1 ratio, which is the characteristic isotopic signature for a monochlorinated compound.

-

Key Fragmentation: A common fragmentation pathway for indole-2-carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion.[11] Further fragmentation would involve the indole ring itself.

Key Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following sections detail the methodologies for determining the core physicochemical properties.

Determination of Melting Point

Causality: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates impurities. The experiment relies on the precise determination of the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary is placed in a calibrated melting point apparatus.

-

Heating Protocol: The sample is heated rapidly to about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Potentiometric Determination of pKa

Causality: The pKa, or acid dissociation constant, is critical for understanding a compound's ionization state at a given pH. This governs its solubility, membrane permeability, and receptor binding. This protocol uses potentiometric titration to measure the pH change of a solution as a strong base is added, allowing for the determination of the pKa from the titration curve.

Methodology:

-

System Calibration: A pH meter is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: A precise weight of the compound is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water) to overcome low aqueous solubility. The solution is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: A titration curve (pH vs. volume of NaOH added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.

Synthetic Approach: A Conceptual Pathway

While multiple synthetic routes are possible, a plausible approach for laboratory-scale synthesis involves the modification of a pre-existing indole core. A common strategy in modern organic synthesis would be a palladium-catalyzed cross-coupling reaction.[8]

Plausible Synthetic Route: A potential synthesis could start from a commercially available 6-bromo-4-methoxy-1H-indole-2-carboxylic acid ester. The ester serves as a protecting group for the carboxylic acid. The final step would be the hydrolysis of the ester to yield the desired product. This strategic approach allows for late-stage functionalization, which is highly valuable in drug discovery programs.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the GHS classifications for closely related analogs like 6-methoxy-1H-indole-2-carboxylic acid, the following hazards should be assumed.[12]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. 2024. Available at: [Link]

-

Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2017. Available at: [Link]

-

Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Cheméo. Available at: [Link]

-

Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Semantic Scholar. 2019. Available at: [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. 2016. Available at: [Link]

-

Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. ResearchGate. 2012. Available at: [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Available at: [Link]

-

Derivatives of Indole-2-carboxylic Acid. Journal of the American Chemical Society. 1952. Available at: [Link]

-

FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

-

Indole-3-Carboxylic Acid. PubChem. Available at: [Link]

-

Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. The Journal of Organic Chemistry. 2021. Available at: [Link]

-

FT.IR spectrum of Indole-2-carboxylic acid compound (M). ResearchGate. Available at: [Link]

-

Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. ResearchGate. 2005. Available at: [Link]

-

Indole-2-carboxylic acid. PubChem. Available at: [Link]

-

Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. 2021. Available at: [Link]

-

Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. The Journal of Physical Chemistry A. 2012. Available at: [Link]

-

IR: carboxylic acids. University of Calgary. Available at: [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. 2023. Available at: [Link]

-

Study of Mass Spectra of Some Indole Derivatives. ResearchGate. 2016. Available at: [Link]

-

Study of Mass Spectra of Some Indole Derivatives. SciRP.org. 2016. Available at: [Link]

-

Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. 2021. Available at: [Link]

-

Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. 2020. Available at: [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. 2020. Available at: [Link]

-

Mass spectrometry of indole compounds (review). Semantic Scholar. 1974. Available at: [Link]

-

Estimation of pKa for Druglike Compounds Using Semiempirical and Information-Based Descriptors. Semantic Scholar. 2004. Available at: [Link]

-

4-Methoxy-1H-indole-2-carboxylic acid. PubChem. Available at: [Link]

-

6-methoxy-1H-indole-2-carboxylic acid. PubChem. Available at: [Link]

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Institutes of Health. 2017. Available at: [Link]

- Synthetic method of indole-2-carboxylic acid. Google Patents. 2011.

-

Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. PubMed. 1999. Available at: [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. 2020. Available at: [Link]

-

An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI. 2022. Available at: [Link]

-

indole-2-carboxylic acid. The Good Scents Company. Available at: [Link]

-

Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. 2023. Available at: [Link]

-

1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]

-

Indole-2-carboxylic acid. Exposome-Explorer. Available at: [Link]

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses. Available at: [Link]

Sources

- 1. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

- 2. This compound [cymitquimica.com]

- 3. Indole-2-carboxylic acid (CAS 1477-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. echemi.com [echemi.com]

- 5. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 12. 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-chloro-4-methoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid, a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. We will delve into its chemical identity, a plausible synthetic route based on established methodologies, its physicochemical properties, and its potential as a scaffold for developing novel therapeutic agents.

Core Compound Identification

Chemical Abstract Service (CAS) Number: 1782640-77-0[1]

Molecular Formula: C₁₀H₈ClNO₃

Molecular Weight: 225.63 g/mol

Chemical Structure

The structure of this compound is characterized by a bicyclic indole core. A chlorine atom is substituted at the 6-position of the indole ring, a methoxy group at the 4-position, and a carboxylic acid group at the 2-position.

Caption: 2D structure of this compound.

Retrosynthetic Analysis and Proposed Synthesis

Retrosynthetic Strategy

A retrosynthetic analysis based on the Reissert indole synthesis is outlined below. The target molecule can be disconnected to reveal the key starting material, a substituted o-nitrotoluene.

Caption: Retrosynthetic analysis via the Reissert indole synthesis.

Proposed Synthetic Protocol

This proposed synthesis involves a two-step process starting from a substituted nitrotoluene.

Step 1: Condensation to form Ethyl 5-chloro-3-methoxy-2-nitrophenylpyruvate

The synthesis initiates with the base-catalyzed condensation of 5-chloro-3-methoxy-2-nitrotoluene with diethyl oxalate.[3] Potassium ethoxide is a suitable base for this Claisen condensation.[3]

-

Rationale: The methyl group of the nitrotoluene is sufficiently acidic to be deprotonated by a strong base, forming a carbanion that can then act as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate.

Experimental Protocol:

-

To a solution of potassium ethoxide in anhydrous ethanol, add 5-chloro-3-methoxy-2-nitrotoluene.

-

Slowly add diethyl oxalate to the reaction mixture at room temperature.

-

Stir the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is quenched with a weak acid and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude ethyl 5-chloro-3-methoxy-2-nitrophenylpyruvate, which can be purified by column chromatography.

Step 2: Reductive Cyclization to Yield this compound

The resulting α-keto ester undergoes reductive cyclization to form the indole ring.[3] A common reducing agent for this transformation is zinc dust in acetic acid.[3]

-

Rationale: The nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration to form the aromatic indole ring. The ester is also hydrolyzed to the carboxylic acid under these acidic conditions.

Experimental Protocol:

-

Dissolve the ethyl 5-chloro-3-methoxy-2-nitrophenylpyruvate in glacial acetic acid.

-

Add zinc dust portion-wise to the stirred solution, maintaining the temperature below a certain threshold to control the exothermic reaction.

-

After the addition is complete, continue stirring at room temperature or with gentle heating until the starting material is consumed.

-

The reaction mixture is then filtered to remove excess zinc, and the filtrate is poured into ice water to precipitate the product.

-

The solid this compound is collected by filtration, washed with water, and can be further purified by recrystallization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1782640-77-0 | [1] |

| Molecular Formula | C₁₀H₈ClNO₃ | |

| Molecular Weight | 225.63 g/mol | |

| Appearance | Expected to be a solid | |

| Solubility | Likely soluble in organic solvents like DMSO and DMF |

Potential Applications in Drug Discovery and Development

The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[8][9] While specific biological data for this compound is not yet published, its structural features suggest potential for development in several therapeutic areas.

As an HIV-1 Integrase Inhibitor

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[10][11] These inhibitors function by chelating the magnesium ions in the enzyme's active site, thus preventing the integration of viral DNA into the host genome.[11] The carboxylic acid at the 2-position of the indole ring is crucial for this chelating activity. The substituents at the 4 and 6 positions can be modified to optimize binding affinity and pharmacokinetic properties.

Caption: Proposed mechanism of HIV-1 integrase inhibition.

As an Allosteric Inhibitor of Fructose-1,6-bisphosphatase

Structurally related dichlorinated indole-2-carboxylic acid derivatives have been shown to be allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an important enzyme in gluconeogenesis.[12] These compounds bind to the AMP regulatory site, suggesting a potential therapeutic application in the management of type 2 diabetes. The specific substitution pattern of this compound could be explored for its potential to modulate FBPase activity.

Conclusion

This compound is a promising, yet underexplored, molecule. Its synthesis is achievable through established methods like the Reissert indole synthesis. The indole-2-carboxylic acid core, combined with its specific substitution pattern, makes it an attractive candidate for further investigation in drug discovery programs, particularly in the development of novel antiviral and metabolic disease therapies. Further research is warranted to synthesize this compound and evaluate its biological activity in relevant assays.

References

-

Shafiei, M., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(11), 3333. Available from: [Link]

-

Ishii, H., et al. (1991). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 39(6), 1333-1340. Available from: [Link]

-

Reissert, A. (1897). Ueber die Synthese von Indolderivaten aus o-Nitrotoluol. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1044. Available from: [Link]

-

Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9035-9045. Available from: [Link]

-

Wikipedia contributors. (2023, December 14). Reissert indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

-

Abdel-Aziz, A. A. M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 8933. Available from: [Link]

-

Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9035-9045. Available from: [Link]

-

Wikipedia contributors. (2023, November 28). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

-

chemeurope.com. Fischer indole synthesis. Available from: [Link]

-

Name Reactions in Organic Synthesis. Reissert Indole Synthesis. Available from: [Link]

-

Gribble, G. W. (2016). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available from: [Link]

-

Gribble, G. W. (2010). Reissert Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, Inc. Available from: [Link]

-

Al-Hiari, Y. M. (2006). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 11(4), 237-246. Available from: [Link]

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]

-

Karade, N. (2018, December 18). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. YouTube. Available from: [Link]

-

Georgiev, A. G., et al. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 27(19), 6543. Available from: [Link]

-

de Souza, M. C. B. V., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(7), 5486-5504. Available from: [Link]

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]

-

Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available from: [Link]

-

Zhang, R. H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available from: [Link]

-

Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. Available from: [Link]

-

Wright, S. W., et al. (2003). 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Bioorganic & Medicinal Chemistry Letters, 13(12), 2055-2058. Available from: [Link]

- Google Patents. (2012). CN102020600B - Synthetic method of indole-2-carboxylic acid.

Sources

- 1. biosynth.com [biosynth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Indole-2-Carboxylic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds. Its inherent structural features, including a planar aromatic system, a hydrogen bond donor in the indole nitrogen, and a carboxylic acid group capable of various chemical interactions, make it an attractive starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the diverse biological activities of substituted indole-2-carboxylic acids, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. We will traverse key therapeutic areas where these compounds have shown significant promise, including virology, oncology, and neurology, offering field-proven insights for professionals engaged in drug discovery and development.

Introduction: The Indole-2-Carboxylic Acid Core

The indole-2-carboxylic acid scaffold is a versatile building block in the synthesis of a wide range of bioactive molecules.[1][2] Its unique structure allows for facile functionalization at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.[1] The core structure consists of a bicyclic system with a fused benzene and pyrrole ring, with a carboxylic acid group at the 2-position of the pyrrole ring. This arrangement provides a rigid framework that can be strategically decorated with various substituents to achieve desired biological effects. The indole nitrogen can act as a hydrogen bond donor, while the carboxylic acid can participate in hydrogen bonding, ionic interactions, or serve as a handle for further chemical modification, such as esterification or amidation.

Therapeutic Applications and Mechanisms of Action

Substituted indole-2-carboxylic acids have demonstrated a broad spectrum of biological activities, positioning them as valuable leads in several therapeutic areas.

Antiviral Activity: Potent HIV-1 Integrase Inhibition

A significant area of investigation for indole-2-carboxylic acid derivatives has been in the development of novel antiviral agents, particularly as inhibitors of HIV-1 integrase.[3][4][5][6][7][8][9]

Mechanism of Action: HIV-1 integrase is a crucial enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome.[5][6] This process requires the coordination of two magnesium ions (Mg²⁺) within the enzyme's active site.[3][4][5][6] Indole-2-carboxylic acid derivatives have been shown to act as integrase strand transfer inhibitors (INSTIs) by effectively chelating these Mg²⁺ ions through the indole nitrogen and the carboxylic acid group at the C2 position.[3][4][5][9] This interaction prevents the binding of the viral DNA to the integrase active site, thereby inhibiting the strand transfer reaction.[3][4][5]

Structure-Activity Relationship (SAR):

-

C3 Position: Introduction of a long branch or substituted phenyl groups at the C3 position of the indole core can enhance interactions with a hydrophobic pocket near the active site, significantly improving inhibitory activity.[3][8][9]

-

C6 Position: The addition of halogenated aniline or benzene rings at the C6 position can lead to π-π stacking interactions with the viral DNA, further increasing the compound's potency.[3][4][6]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This assay is fundamental for evaluating the inhibitory potential of compounds against the strand transfer step of HIV-1 integration.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer containing MOPS, MnCl₂, DTT, and NaCl.

-

Dilute recombinant HIV-1 integrase to the desired concentration in the reaction buffer.

-

Prepare a substrate mixture containing a 5'-end labeled donor DNA and a target DNA.

-

Prepare serial dilutions of the test compounds (substituted indole-2-carboxylic acids) in DMSO.

-

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer, HIV-1 integrase, and the test compound at various concentrations.

-

Incubate the plate at 37°C for a pre-determined time to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the DNA substrate mixture.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop solution containing EDTA and formamide.

-

Denature the DNA products by heating.

-

Separate the DNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the DNA bands using autoradiography or fluorescence imaging.

-

-

Data Analysis:

-

Quantify the intensity of the bands corresponding to the strand transfer product.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the integrase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Anticancer Activity: Targeting Multiple Pathways

Indole-2-carboxylic acid derivatives have emerged as promising anticancer agents, exhibiting activity against various cancer cell lines through diverse mechanisms.[10][11][12][13][14][15][16]

Mechanisms of Action:

-

Enzyme Inhibition: Certain derivatives act as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism that are implicated in tumor immune escape.[17]

-

Protein-Protein Interaction Inhibition: Some compounds target the 14-3-3η protein, disrupting its interactions with other proteins involved in cell proliferation and survival in liver cancer.[10][14]

-

Apoptosis Induction: A number of indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis in cancer cells, likely through the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[13]

-

Kinase Inhibition: Certain indole-2-carboxamide derivatives have been developed as dual inhibitors of EGFR and CDK2, demonstrating antiproliferative activity.[12]

Structure-Activity Relationship (SAR):

-

For IDO1/TDO Inhibition: 6-acetamido-indole-2-carboxylic acid derivatives have shown potent dual inhibitory activity.[17]

-

For Apoptosis Induction: Substitution at the 3-position of the indole ring with a phenyl group was found to be crucial for apoptotic activity in the benzylidene-hydrazide series.[13]

Data Presentation: Anticancer Activity of Indole-2-Carboxylic Acid Derivatives

| Compound ID | Target | Cancer Cell Line | Activity (IC₅₀/EC₅₀/GI₅₀) | Reference |

| 9o-1 | IDO1/TDO | - | IDO1: 1.17 µM, TDO: 1.55 µM | [17] |

| C11 | 14-3-3η | Bel-7402/5-Fu | 4.55 µM | [10][14] |

| 9b | Tubulin | T47D | EC₅₀: 0.1 µM (caspase activation) | [13] |

| 5d | EGFR/CDK2 | MCF-7 | GI₅₀: 0.95 µM | [12] |

Allosteric Modulation of Receptors

Indole-2-carboxamides, derived from indole-2-carboxylic acids, have been extensively studied as allosteric modulators of G-protein coupled receptors (GPCRs), most notably the cannabinoid CB1 receptor.[18][19][20][21][22][23]

Mechanism of Action: Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This binding can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the orthosteric ligand.[18][20] This offers a more nuanced approach to receptor modulation compared to direct agonists or antagonists. For the CB1 receptor, indole-2-carboxamides have been shown to act as both PAMs and NAMs depending on the specific signaling pathway being investigated.[19]

Structure-Activity Relationship (SAR):

-

C3 Substituents: The nature and length of the alkyl chain at the C3 position significantly impact the allosteric modulation of the CB1 receptor.[18][20][22]

-

C5 Position: An electron-withdrawing group, such as a chloro or fluoro group, at the C5 position is often preferred for potent activity.[23]

-

Amide Moiety: The N-phenylethyl-1H-indole-2-carboxamide scaffold is a common feature, with substitutions on the phenyl ring influencing activity.[21]

Visualization: Experimental Workflow for Identifying CB1 Allosteric Modulators

Caption: Workflow for the discovery of CB1 receptor allosteric modulators.

Antimicrobial and Other Activities

Derivatives of indole-2-carboxylic acid have also demonstrated promising antimicrobial, antioxidant, and enzyme inhibitory activities.

-

Antimicrobial Activity: Various ester and amide derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans.[24][25][26][27][28]

-

Antioxidant Activity: Some derivatives exhibit potent antioxidant properties by scavenging free radicals and chelating metal ions.[25][26]

-

Enzyme Inhibition: Beyond cancer-related enzymes, indole-2-carboxylic acids have been shown to inhibit other enzymes such as lipoxygenase[29] and fructose-1,6-bisphosphatase.[30]

General Synthetic Approaches

The synthesis of substituted indole-2-carboxylic acids often begins with the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an α-ketoacid. Subsequent modifications can be introduced at various positions of the indole ring. For instance, the carboxyl group can be esterified, and then various substituents can be introduced at the C3 position via reactions like the Vilsmeier-Haack reaction followed by reduction or other transformations.[6][19] The C6 position can be functionalized using palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[6]

Visualization: General Synthetic Strategy

Caption: General synthetic pathways for substituted indole-2-carboxylic acids.

Future Perspectives and Conclusion

References

-

Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B. URL: [Link]

-

Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor. PLOS ONE. URL: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. URL: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. URL: [Link]

-

Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules. URL: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. URL: [Link]

-

Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. URL: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. URL: [Link]

-

Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry. URL: [Link]

-

Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor. Journal of Medicinal Chemistry. URL: [Link]

-

Indole-2-carboxylic Acid: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules. URL: [Link]

-

Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. FABAD Journal of Pharmaceutical Sciences. URL: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. URL: [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. URL: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. URL: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. URL: [Link]

-

Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. URL: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. URL: [Link]

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances. URL: [Link]

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. URL: [Link]

-

Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. ResearchGate. URL: [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules. URL: [Link]

-

Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. URL: [Link]

-

Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. Semantic Scholar. URL: [Link]

-

Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKAT USA, Inc. URL: [Link]

-

ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. URL: [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of Molecular Structure. URL: [Link]

-

Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules. URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. semanticscholar.org [semanticscholar.org]

- 25. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 26. researchgate.net [researchgate.net]

- 27. turkjps.org [turkjps.org]

- 28. researchgate.net [researchgate.net]

- 29. selleckchem.com [selleckchem.com]

- 30. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. While experimental data for this specific molecule is not widely published, this document serves as a robust predictive and methodological resource. By leveraging established principles of spectroscopy and data from closely related analogs, we will detail the expected spectral features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is designed to equip researchers with the foundational knowledge to identify, characterize, and verify the structure of this and similar indole-2-carboxylic acid derivatives.

Molecular Structure and Physicochemical Properties

This compound belongs to the indole class of heterocyclic compounds, which are key scaffolds in numerous pharmacologically active molecules. The strategic placement of a chloro group, a methoxy group, and a carboxylic acid function on the indole core suggests its potential as a modulator of biological targets, for instance, as an HIV-1 integrase inhibitor[1].

Molecular Formula: C₁₀H₈ClNO₃

Molecular Weight: 225.63 g/mol

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Experimental Protocol: NMR

A standard protocol for acquiring NMR data for a sample of this nature is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of exchangeable protons (N-H and COOH).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically -2 to 16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Typically 0 to 220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The expected chemical shifts (δ) and multiplicities are tabulated below. These predictions are based on the analysis of similar indole structures and standard substituent effects.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | ~11.5 - 12.5 | broad singlet | - | 1H |

| COOH | ~12.0 - 13.0 | very broad singlet | - | 1H |

| H-7 | ~7.3 - 7.5 | doublet | J ≈ 8.0-9.0 | 1H |

| H-5 | ~7.0 - 7.2 | doublet | J ≈ 8.0-9.0 | 1H |

| H-3 | ~6.8 - 7.0 | singlet | - | 1H |

| OCH₃ | ~3.8 - 4.0 | singlet | - | 3H |

Rationale:

-

N-H and COOH: These acidic protons are highly deshielded and often exchange with residual water in the solvent, leading to broad signals. Their chemical shifts are highly dependent on concentration and temperature.

-

Aromatic Protons (H-5, H-7): The electron-donating methoxy group at C-4 will shield the ortho (H-5) and para (H-7) positions, while the chloro group at C-6 will have a deshielding effect. The precise positions will be a balance of these effects. They are expected to appear as doublets due to coupling with each other.

-

H-3: This proton is on the electron-rich pyrrole ring and is typically observed as a singlet in 2-carboxyindoles.

-

OCH₃: The methoxy protons will appear as a sharp singlet in the typical range for such groups.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~165 - 175 |

| C-4 (C-OCH₃) | ~150 - 155 |

| C-7a | ~135 - 140 |

| C-2 (C-COOH) | ~130 - 135 |

| C-6 (C-Cl) | ~125 - 130 |

| C-3a | ~120 - 125 |

| C-5 | ~110 - 115 |

| C-7 | ~105 - 110 |

| C-3 | ~100 - 105 |

| OCH₃ | ~55 - 60 |

Rationale:

-

Carbonyl Carbon: The carboxylic acid carbonyl is the most deshielded carbon.

-

Aromatic Carbons: The chemical shifts are influenced by the substituents. The carbon attached to the electronegative oxygen of the methoxy group (C-4) will be significantly downfield. The carbon bearing the chloro group (C-6) will also be deshielded. The remaining aromatic carbons will appear in the 100-140 ppm range, with their exact positions determined by the combined electronic effects of the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like carboxylic acids.

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[2]

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Both positive and negative ion modes should be tested. Negative ion mode is often effective for carboxylic acids due to the ease of deprotonation.

-

Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻.

-

Positive Mode: Expect to observe the protonated molecule [M+H]⁺.

-

-

Fragmentation (MS/MS): Select the parent ion ([M-H]⁻ or [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Expected Mass Spectrum

-

Molecular Ion:

-

[M-H]⁻ (Negative Mode): m/z 224.01

-

[M+H]⁺ (Positive Mode): m/z 226.03

-

The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M peak.

-

-

Key Fragmentation Pathways:

-

Loss of CO₂ (decarboxylation): A common fragmentation for carboxylic acids, leading to a loss of 44 Da. From [M-H]⁻, this would yield a fragment at m/z 180.

-

Loss of H₂O: From [M+H]⁺, a loss of water (18 Da) is possible, giving a fragment at m/z 208.

-

Loss of a methyl radical (•CH₃) from the methoxy group: From the molecular ion, this would result in a loss of 15 Da.

-

Caption: Predicted key fragmentation pathways in negative ion ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples with minimal preparation.[3][4][5]

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

Expected Infrared Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and indole functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Very broad, strong |

| N-H stretch (Indole) | ~3300-3400 | Sharp to moderately broad, medium |

| C-H stretch (Aromatic/Alkene) | ~3000-3100 | Sharp, weak to medium |

| C-H stretch (Alkyl - OCH₃) | ~2850-2960 | Sharp, weak to medium |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Very strong, sharp |

| C=C stretch (Aromatic) | ~1500-1600 | Medium to strong |

| C-O stretch (Carboxylic Acid/Ether) | 1200-1300 | Strong |

| C-Cl stretch | ~700-800 | Medium to strong |

Rationale:

-

O-H Stretch: The most prominent feature will be the extremely broad O-H stretch of the hydrogen-bonded carboxylic acid dimer, which often overlaps with the C-H stretching region.[6][7][8]

-

N-H Stretch: The indole N-H stretch will appear as a sharper band, typically around 3350 cm⁻¹.

-

C=O Stretch: A very strong and sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of bands corresponding to C-O, C-N, C-C, and C-Cl stretching and bending vibrations, which are unique to the molecule's overall structure.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR chemical shifts, mass spectrometric fragmentation patterns, and infrared absorption frequencies, researchers can confidently approach the synthesis and characterization of this and related indole derivatives. The provided experimental protocols offer a starting point for acquiring high-quality data, which is essential for unambiguous structure determination and for advancing research in drug discovery and development.

References

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 6-methoxy-1H-indole-2-carboxylic acid. Retrieved January 20, 2026, from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved January 20, 2026, from [Link]

-

PubMed. (n.d.). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 20, 2026, from [Link]

-

ACS Publications. (n.d.). Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data. Retrieved January 20, 2026, from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 20, 2026, from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved January 20, 2026, from [Link]

-

PubMed Central. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Retrieved January 20, 2026, from [Link]

-

PubMed Central. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved January 20, 2026, from [Link]

-

Semantic Scholar. (n.d.). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Retrieved January 20, 2026, from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved January 20, 2026, from [Link]

-

PubChemLite. (n.d.). 6-(methoxycarbonyl)-4-methyl-1h-indole-2-carboxylic acid. Retrieved January 20, 2026, from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved January 20, 2026, from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved January 20, 2026, from [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved January 20, 2026, from [Link]

-

KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Retrieved January 20, 2026, from [Link]

-

PubMed. (n.d.). Spectral and thermal studies of divalent transition metal with indole-2-carboxylic acid and 4-substituted hydrazinethiocarbamide. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]

-

ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved January 20, 2026, from [Link]

-

SciELO. (n.d.). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved January 20, 2026, from [Link]

-

Journal of Basic and Applied Research in Biomedicine. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Retrieved January 20, 2026, from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2022, August 28). 7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). Process for the synthesis of 6-chloromethyluracil.

-

RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved January 20, 2026, from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved January 20, 2026, from [Link]

-

University of California, Berkeley. (n.d.). Electrospray Ionization (ESI). Retrieved January 20, 2026, from [Link]

-

Springer. (n.d.). Experimental Approaches of NMR Spectroscopy. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Typical mass spectrum and proposed fragmentation pathways of indole alkaloids: dehydroevodiamine (A) and evodiamine (B). Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2021, April 10). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 20, 2026, from [Link]

-

NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved January 20, 2026, from [Link]

-

JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved January 20, 2026, from [Link]

-

MDPI. (n.d.). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved January 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Retrieved January 20, 2026, from [Link]

-

Journal of Materials Chemistry C. (n.d.). Synthesis and characterization of (Mg1−xCox)4Ta2O9 with a vibrant purple color. RSC Publishing. Retrieved January 20, 2026, from [Link]

-

PubMed. (n.d.). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Retrieved January 20, 2026, from [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. mt.com [mt.com]

- 4. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 5. agilent.com [agilent.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

A Guide to Methoxy-Activated Indoles: From Discovery to Synthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy (-OCH₃) group profoundly alters the electronic properties and biological activity of the indole ring, giving rise to a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of methoxy-activated indoles, tracing their historical discovery through key molecules like serotonin and melatonin, detailing modern synthetic methodologies, elucidating their mechanisms of action, and analyzing their structure-activity relationships. This document serves as a comprehensive resource, integrating foundational knowledge with practical experimental insights for professionals in the chemical and biomedical sciences.

Part 1: The Indole Nucleus and the Strategic Role of Methoxy Substitution

The indole ring is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring. Its electron-rich nature makes it a versatile building block in both biological systems and synthetic chemistry. The placement of a methoxy group onto this scaffold introduces a powerful modulating influence due to its dual electronic effects:

-

Resonance Effect (+M): The oxygen atom's lone pairs delocalize into the aromatic system, increasing electron density, particularly at the ortho and para positions. This activation makes the ring more susceptible to electrophilic attack.

-

Inductive Effect (-I): Due to oxygen's higher electronegativity, the methoxy group withdraws electron density through the sigma bond framework. However, the resonance effect typically dominates, leading to an overall "activated" ring system.

This electronic activation is not merely a theoretical curiosity; it is a cornerstone of the biological activity seen in many naturally occurring and synthetic methoxy-indoles.

Part 2: Foundational Discoveries in Nature's Methoxy-Indoles

The significance of methoxy-activated indoles was first revealed through the study of essential biomolecules.

Serotonin and its Metabolism

In 1948, researchers at the Cleveland Clinic isolated a vasoconstrictor substance from blood serum they named "serotonin" (5-hydroxytryptamine or 5-HT). This discovery was a landmark moment in neuroscience. While serotonin itself is a hydroxy-indole, its metabolic pathway directly gives rise to crucial methoxy-indole derivatives. The enzyme hydroxyindole-O-methyltransferase (HIOMT) catalyzes the transfer of a methyl group to 5-hydroxyindoles, a key step in the biosynthesis of related compounds.

The Discovery of Melatonin

The story of methoxy-indoles is inextricably linked to the pineal gland. In 1917, researchers noted that extracts from cow pineal glands could lighten tadpole skin. Decades later, in 1958, Aaron B. Lerner and his team at Yale University isolated the active compound responsible for this effect and named it melatonin (N-acetyl-5-methoxytryptamine).

It was later elucidated that melatonin is synthesized from serotonin. This process involves two key enzymatic steps: acetylation of serotonin to N-acetylserotonin, followed by O-methylation via HIOMT to yield melatonin. This discovery established a direct biosynthetic link between a primary neurotransmitter and its methoxy-activated hormonal derivative, cementing the importance of the 5-methoxyindole scaffold in neurobiology. Melatonin is now recognized as a critical regulator of circadian rhythms, with its synthesis and release being tightly controlled by the light-dark cycle.

Part 3: Synthetic Methoxy-Indoles as Pharmacological Tools

The natural occurrence of potent methoxy-indoles like melatonin spurred synthetic chemists to explore this structural class further. One of the most well-known synthetic methoxy-indoles is 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a powerful psychedelic compound.

Research into 5-MeO-DMT and its analogues has provided invaluable tools for understanding the central nervous system, particularly the role of serotonin receptors. These compounds exhibit high affinity for 5-HT₁A and 5-HT₂A receptors, and their study has helped to delineate the complex structure-activity relationships (SAR) that govern serotonergic signaling. This research has implications for developing novel therapeutics for psychiatric conditions like depression.

Part 4: Key Synthetic Strategies for Methoxy-Indoles

The construction of the methoxy-indole core is a fundamental task in organic synthesis. Several classic and modern methods are employed, with the choice depending on the desired substitution pattern and available starting materials.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most classic and widely used method for indole synthesis. The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

The presence of a methoxy group on the phenylhydrazine ring strongly influences the reaction's regioselectivity. An electron-donating group like methoxy accelerates the key-sigmatropic rearrangement step and directs the cyclization. For example, using p-methoxyphenylhydrazine ensures the methoxy group will be at the 5-position of the final indole product. However, unexpected rearrangements can occur, particularly with ortho-methoxy substituents, which requires careful selection of acid catalysts and reaction conditions.

Below is a generalized workflow and a detailed protocol for the synthesis of a 5-methoxyindole derivative via the Fischer synthesis.

Caption: Generalized workflow for the Fischer Indole Synthesis.

This protocol is a representative example adapted from established methodologies.

Materials:

-

p-Methoxyphenylhydrazine hydrochloride

-

Pyruvic acid

-

Ethanol (absolute)

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve p-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add pyruvic acid (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours until a precipitate (the phenylhydrazone) forms.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Indolization (Cyclization):

-

Caution: Polyphosphoric acid is highly viscous and corrosive. Handle with care in a fume hood.

-

Pre-heat polyphosphoric acid (10-20x weight of hydrazone) to 80-100 °C in a three-neck flask equipped with a mechanical stirrer and a thermometer.

-

Add the dried phenylhydrazone from Step 1 in small portions to the hot PPA, ensuring the temperature does not exceed 120 °C.

-

Stir the vigorous reaction mixture at 100 °C for 30-60 minutes. Monitor the reaction by TLC.

-

-

Workup and Extraction:

-

Allow the reaction mixture to cool slightly, then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 5-methoxyindole.

-

Part 5: Mechanism of Action and Biological Targets

Methoxy-activated indoles exert their biological effects by interacting with a range of protein targets. The most studied interactions are with G-protein coupled receptors (GPCRs), particularly serotonin receptors.

Interaction with Serotonin Receptors

The 5-methoxy group is a key pharmacophore for high-affinity binding to several serotonin receptor subtypes.

-

5-HT₁A Receptor: Many 5-methoxyindoles act as agonists at this receptor, which is implicated in mediating anxiolytic and antidepressant effects. The methoxy group is thought to act as a hydrogen bond acceptor, enhancing binding affinity within the receptor's active site.

-

5-HT₂A Receptor: Activation of this receptor is primarily responsible for the psychoactive effects of psychedelic tryptamines like 5-MeO-DMT. The potency of these compounds as 5-HT₂A agonists underscores the importance of the 5-methoxy substitution.

The interplay between a compound's activity at both 5-HT₁A and 5-HT₂A receptors can determine its overall pharmacological profile, with 5-HT₁A activation potentially attenuating some of the acute effects of 5-HT₂A activation.

Caption: Agonism of 5-methoxyindoles at the 5-HT₂A receptor.